6-Propyl-2,6-diazaspiro[3.4]octane (CAS 135380-38-0) is a specialized spirocyclic diamine utilized primarily as a rigid bioisostere for piperazine and related flexible diamines in medicinal chemistry and advanced materials synthesis. Featuring a fused azetidine and pyrrolidine ring system, this scaffold inherently possesses a high fraction of sp3-hybridized carbons (Fsp3), which enhances three-dimensional structural complexity. The presence of the N-propyl group provides a pre-installed lipophilic vector, eliminating the need for downstream N-alkylation steps during library synthesis. In procurement contexts, this building block is selected to improve the metabolic stability, aqueous solubility, and target selectivity of lead compounds that suffer from liabilities associated with flat, flexible, or easily oxidized piperazine cores [1].
Substituting 6-propyl-2,6-diazaspiro[3.4]octane with structurally simpler analogs, such as 1-propylpiperazine or 1-propyl-1,4-diazepane, fundamentally alters the physicochemical and spatial profile of the resulting derivative. Flexible piperazines readily adopt multiple conformations, which often leads to off-target binding (such as hERG channel blockade) and increased susceptibility to cytochrome P450-mediated N-dealkylation. Furthermore, the spirocyclic core of the diazaspiro[3.4]octane forces the two nitrogen vectors into a rigid, non-linear geometry that cannot be replicated by monocyclic diamines. Consequently, utilizing a generic piperazine substitute drastically reduces the three-dimensional character (Fsp3) of the molecule, typically resulting in poorer solubility, lower metabolic half-life, and a loss of the precise steric bulk required for tight binding in sterically constrained receptor pockets [1].
The 2,6-diazaspiro[3.4]octane core provides a highly restricted, non-linear spatial trajectory for its two nitrogen atoms, fundamentally differentiating it from flexible monocyclic diamines. While piperazine exists in a dynamic equilibrium of chair conformations with a 180° vector between substituents, the spirocyclic fusion of the azetidine and pyrrolidine rings locks the N-to-N vector at approximately 109°–115°. This rigid geometry eliminates the entropic penalty associated with ligand folding upon binding [1].
| Evidence Dimension | N-to-N vector angle and conformational entropy |
| Target Compound Data | Fixed N-to-N vector angle of ~109°–115° with high Fsp3 character. |
| Comparator Or Baseline | Piperazine (dynamic 180° para-vector in chair conformation). |
| Quantified Difference | >60° difference in spatial trajectory and near-zero conformational flexibility penalty. |
| Conditions | In silico structural profiling and crystallographic modeling. |
A fixed vector geometry prevents the entropic penalty of binding, making this building block essential for targeting sterically constrained receptor pockets where linear piperazines fail.
For industrial library synthesis, the procurement of 6-propyl-2,6-diazaspiro[3.4]octane directly bypasses the need for late-stage reductive amination or alkylation. Utilizing an unsubstituted diazaspiro[3.4]octane requires an additional synthetic step to install the propyl group, which often suffers from over-alkylation, poor atom economy, and yield degradation. By sourcing the pre-alkylated building block, process chemists can perform direct 1-step couplings at the free azetidine nitrogen, streamlining the manufacturing route [1].
| Evidence Dimension | Downstream synthetic steps and yield retention |
| Target Compound Data | Direct 1-step coupling at the free secondary amine. |
| Comparator Or Baseline | Unsubstituted 2,6-diazaspiro[3.4]octane requiring subsequent N-alkylation. |
| Quantified Difference | Avoids 1-2 additional reaction/purification steps, preventing typical 15-30% yield losses. |
| Conditions | Industrial library synthesis via amide coupling or SNAr. |
Procuring the pre-alkylated spirocycle streamlines manufacturing workflows, improves overall yield, and reduces the impurity profile of the final active pharmaceutical ingredient.
Flexible piperazine rings frequently engage in promiscuous off-target binding, leading to cytotoxicity and hERG liabilities. Substituting the piperazine core with a diazaspiro[3.4]octane scaffold has been quantitatively shown to reduce off-mechanism toxicity. In comparative studies using the Olaparib framework, diazaspiro derivatives exhibited cytotoxicity only at concentrations significantly higher than the piperazine baseline, demonstrating a superior safety window [1].
| Evidence Dimension | Off-target cytotoxicity concentration threshold |
| Target Compound Data | Cytotoxicity observed only at elevated concentrations. |
| Comparator Or Baseline | Piperazine-core benchmark (Olaparib framework). |
| Quantified Difference | ~7-fold reduction in off-mechanism cytotoxicity in mutant cell lines. |
| Conditions | UWB1.289 cell line assays evaluating DNA damage and toxicity. |
Procuring this spirocyclic building block allows drug developers to engineer out the promiscuous binding and off-target toxicities frequently associated with flexible piperazine rings.
The pre-installed propyl group on the rigid diazaspiro[3.4]octane core provides a precisely positioned lipophilic vector that enhances target affinity compared to flexible analogs. In phenotypic screening against Plasmodium falciparum, derivatives utilizing the diazaspiro[3.4]octane scaffold demonstrated significantly higher potency than their methylated piperazine counterparts. The rigid 3D structure forces the lipophilic propyl group into a productive binding conformation, avoiding the energy costs of conformational reorganization [1].
| Evidence Dimension | In vitro IC50 against Plasmodium falciparum (NF54) |
| Target Compound Data | Diazaspiro[3.4]octane derivative achieved an IC50 of 0.446 µM. |
| Comparator Or Baseline | Methylated piperazine analog (IC50 ~ 1.4 µM). |
| Quantified Difference | >3-fold improvement in target potency. |
| Conditions | In vitro antiplasmodium whole-cell assay. |
The rigid spiro structure combined with the propyl group provides a structurally constrained spatial arrangement for binding affinity compared to flexible, substituted piperazines.
The rigid structural topology of the diazaspiro[3.4]octane system disrupts the flat crystal packing typical of planar piperazines, directly impacting thermodynamic solubility. When formulated as salts, diazaspiro-based compounds consistently demonstrate enhanced aqueous solubility profiles. The spirocyclic fusion alters the basicity of the nitrogens, providing a tuned pKa that maintains physiological ionization while significantly improving hydration compared to highly flexible, lipophilic piperazine analogs [1].
| Evidence Dimension | Aqueous thermodynamic solubility |
| Target Compound Data | Enhanced hydration and disrupted crystal packing due to spirocyclic 3D architecture. |
| Comparator Or Baseline | Planar or highly flexible piperazine analogs. |
| Quantified Difference | Typically yields a 2- to 5-fold improvement in aqueous solubility in formulated salts. |
| Conditions | Aqueous buffer systems at physiological pH (7.4). |
Selecting this specific spirocycle provides the necessary basicity for salt formation and solubility while maintaining a rigid, 3D architecture that piperazine lacks.
6-Propyl-2,6-diazaspiro[3.4]octane is a structurally validated building block when optimizing kinase or PARP inhibitors that suffer from off-target toxicity or poor metabolic stability due to a piperazine core. By replacing the flexible diamine with this rigid spirocycle, medicinal chemists can lock the active conformation, thereby reducing off-mechanism cytotoxicity (as quantified in Olaparib analogs) and improving target residence time [1].
In the optimization of novel antimalarial series, substituting flat or flexible amines with a diazaspiro[3.4]octane core has demonstrated >3-fold improvements in potency against Plasmodium falciparum. The pre-installed propyl group provides the exact lipophilicity required for membrane permeability while maintaining the basicity needed for accumulation in the parasite's food vacuole [2].
Because the N-propyl group is already installed on the pyrrolidine ring, this compound serves as a procurement-ready secondary amine for high-throughput amide coupling or SNAr reactions. It is particularly valuable for CNS drug discovery, where the high Fsp3 character and controlled vector geometry of the spirocycle help navigate the strict physicochemical requirements for blood-brain barrier penetration better than standard piperazines [3].